5-Hexylpyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabergoline is synthesized through a multi-step process involving the ergot alkaloid, lysergic acid. The key steps include:
Alkylation: Lysergic acid is alkylated with an appropriate alkyl halide to form the corresponding amide.
Reduction: The amide is reduced to the corresponding amine.
Cyclization: The amine undergoes cyclization to form the ergoline ring system.
Functionalization: The ergoline ring is further functionalized to introduce the dimethylaminopropyl and allyl groups.
Industrial Production Methods: Industrial production of Cabergoline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Cabergoline can undergo oxidation reactions, particularly at the allyl group.
Reduction: The compound can be reduced at the amide functional group.
Substitution: Cabergoline can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products:
Oxidation: Oxidation of the allyl group can lead to the formation of epoxides.
Reduction: Reduction of the amide group results in the corresponding amine.
Substitution: Nucleophilic substitution can yield various substituted derivatives.
Scientific Research Applications
Cabergoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its neuroprotective effects and its role in modulating neurotransmitter release.
Medicine: Primarily used to treat hyperprolactinemic disorders and Parkinsonian Syndrome.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Cabergoline exerts its effects by acting as a potent agonist of dopamine D2, D3, and serotonin 5-HT2B receptors. In lactotrophs, stimulation of dopamine D2 receptors inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent release of calcium ions from intracellular stores . This leads to decreased prolactin secretion and modulation of neurotransmitter release .
Comparison with Similar Compounds
Bromocriptine: Another ergot-derived dopamine agonist used for similar indications.
Pergolide: A dopamine agonist with similar receptor affinity but different pharmacokinetic properties.
Quinagolide: A non-ergot dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness of Cabergoline: Cabergoline is unique due to its long half-life, high receptor affinity, and potent agonist activity. It has a longer duration of action compared to other dopamine agonists, making it suitable for once-weekly dosing .
Properties
CAS No. |
103980-64-9 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-hexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
CFEHYVITKCDTOF-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=CNC1=O |
Canonical SMILES |
CCCCCCC1=CN=CNC1=O |
Key on ui other cas no. |
103980-64-9 |
Synonyms |
5-hexyl-3H-pyrimidin-4-one |
Origin of Product |
United States |
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